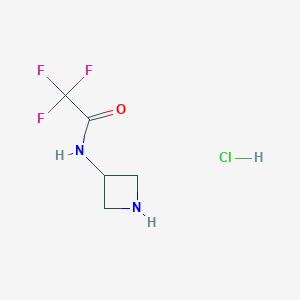

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride

Vue d'ensemble

Description

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetamide group adds unique properties to the compound, making it valuable for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of N-Boc-azetidin-3-one.

Horner–Wadsworth–Emmons Reaction: N-Boc-azetidin-3-one undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form N-Boc-azetidin-3-ylidene acetate.

Aza-Michael Addition: The N-Boc-azetidin-3-ylidene acetate is then subjected to an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions to form new C-C bonds.

Common Reagents and Conditions

Aza-Michael Addition: NH-heterocycles are commonly used in the presence of a base.

Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts are typically used.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and azetidine derivatives with different functional groups.

Applications De Recherche Scientifique

Applications in Scientific Research

The applications of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride can be categorized into several key areas:

Pharmacological Research

- This compound serves as a scaffold for developing selective D3 receptor antagonists. Recent studies have demonstrated that derivatives of this compound exhibit high affinity for D3 receptors, which are implicated in various neuropsychiatric disorders. For example, modifications to the azetidine ring have led to compounds with Ki values as low as 0.8 nM for D3 receptor binding .

Medicinal Chemistry

- The trifluoroacetamide moiety enhances the lipophilicity and metabolic stability of compounds, making them suitable for drug development. Research has shown that compounds based on this structure can effectively compete with endogenous neurotransmitters at receptor sites, thus providing potential therapeutic avenues for conditions such as schizophrenia and Parkinson's disease .

Synthesis of New Compounds

- This compound can be utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create libraries of new compounds for screening against biological targets .

Case Study 1: D3 Receptor Antagonists

A study published in the International Journal of Molecular Sciences highlighted the development of bitopic ligands based on the azetidine scaffold. These ligands demonstrated potent antagonistic effects on D3 receptors while showing minimal activity on other GPCRs. This specificity is crucial for reducing side effects associated with broader-spectrum drugs .

Case Study 2: Drug Development

In another investigation focusing on the pharmacokinetics of azetidine derivatives, researchers found that compounds incorporating the trifluoroacetamide group displayed improved absorption and distribution characteristics in vivo. These findings suggest that such modifications could enhance the therapeutic index of potential drugs derived from this scaffold .

Mécanisme D'action

The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: A natural product with biological activity.

N-Boc-azetidin-3-ylidene acetate: An intermediate in the synthesis of various azetidine derivatives.

Uniqueness

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 168.12 g/mol

- Density : 1.37 g/cm³

- Boiling Point : 223°C

- Flash Point : 88°C

These properties suggest that the compound is stable under various conditions, making it a suitable candidate for further biological evaluations .

This compound has been studied for its potential role in inhibiting the Akt signaling pathway, which is crucial in regulating cell survival and metabolism. Akt is a serine/threonine kinase involved in various cellular processes, including glucose metabolism, apoptosis, and cell proliferation. Inhibition of Akt activity can lead to significant therapeutic effects in cancer treatment .

Akt Inhibition

Research indicates that compounds similar to this compound can selectively inhibit specific isoforms of Akt, particularly Akt1. This inhibition has been associated with reduced tumor growth in various cancer models . The compound's ability to modulate this pathway may provide a mechanism for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of azetidine derivatives. For instance:

- In Vitro Studies : Compounds derived from azetidine structures have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically measure the half-maximal inhibitory concentration (IC50) to assess potency .

- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, disrupting microtubule dynamics essential for mitosis .

Antibacterial Activity

The antibacterial activity of azetidine derivatives has also been explored. Compounds bearing similar structural features have demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens .

Case Studies and Research Findings

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-3-1-9-2-3;/h3,9H,1-2H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPRNFJOJFQOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598699 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-48-0 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.